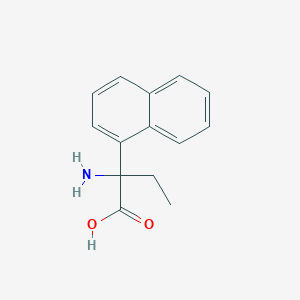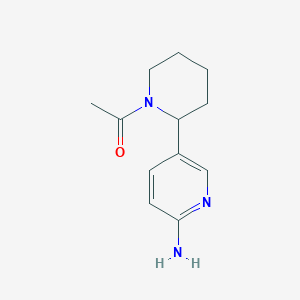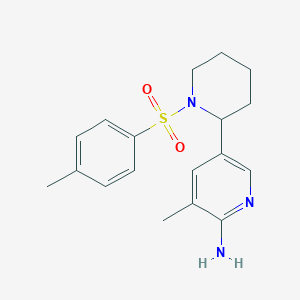
benzene-1,2,4-triamine;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2,4-triamine;trihydrochloride, also known as 1,2,4-triaminobenzene trihydrochloride, is an organic compound with the molecular formula C6H12Cl3N3. It is a derivative of benzene, where three hydrogen atoms are replaced by amino groups (-NH2) at the 1, 2, and 4 positions, and it is further stabilized by three hydrochloride (HCl) molecules. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry .
準備方法
The synthesis of benzene-1,2,4-triamine;trihydrochloride typically involves the catalytic hydrogenation of 2,4-dinitroaniline. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogen gas (H2) atmosphere. The reaction is conducted in an aqueous medium containing a mono- or di-carboxylic acid to achieve high yield and purity . Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, ensuring the efficient conversion of starting materials to the desired product.
化学反応の分析
Benzene-1,2,4-triamine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced further to form more stable amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
科学的研究の応用
Benzene-1,2,4-triamine;trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties .
作用機序
The mechanism of action of benzene-1,2,4-triamine;trihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to the compound’s effects .
類似化合物との比較
Benzene-1,2,4-triamine;trihydrochloride can be compared with other similar compounds, such as benzene-1,3,5-triamine trihydrochloride and benzene-1,2,4,5-tetramine tetrahydrochloride. While all these compounds contain multiple amino groups attached to a benzene ring, their specific positions and the number of amino groups confer unique properties and reactivity. For instance, benzene-1,3,5-triamine trihydrochloride has amino groups at the 1, 3, and 5 positions, which can lead to different chemical behavior and applications compared to this compound .
特性
分子式 |
C6H12Cl3N3 |
|---|---|
分子量 |
232.5 g/mol |
IUPAC名 |
benzene-1,2,4-triamine;trihydrochloride |
InChI |
InChI=1S/C6H9N3.3ClH/c7-4-1-2-5(8)6(9)3-4;;;/h1-3H,7-9H2;3*1H |
InChIキー |
NOZDKQWTDYQXDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)N)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)





![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)


![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)
![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
